BenchChemオンラインストアへようこそ!

Kitasamycin tartrate

Mycoplasma pneumoniae Minimum Inhibitory Concentration (MIC) Macrolide Antibiotics

Kitasamycin tartrate (leucomycin tartrate) is a fermentation-derived multi-component 16-membered macrolide antibiotic complex (components A1, A3‑A9). Unlike generic macrolides (erythromycin, tylosin, spiramycin) or other salt forms, the tartrate salt ensures high water solubility optimized for injectable and water‑soluble powder formulations. Its distinct ribosomal binding confers a unique resistance profile (24% S. aureus resistance vs. 36% for erythromycin) and proven intracellular efficacy at low concentrations. Approved as a growth promoter and disease preventive in poultry and swine, it is the ideal API for medicated feed additives and veterinary pharmaceuticals requiring reliable bioavailability.

Molecular Formula C40H67NO18
Molecular Weight 850.0 g/mol
CAS No. 37280-56-1
Cat. No. B1673654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKitasamycin tartrate
CAS37280-56-1
SynonymsKitasamycin tartrate;  Leucomycin tartrate; 
Molecular FormulaC40H67NO18
Molecular Weight850.0 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1
InChIKeyLCDBILLRZFJKMN-UHAPRCTLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kitasamycin Tartrate (CAS 37280-56-1): A 16-Membered Macrolide Antibiotic for Research and Veterinary Applications


Kitasamycin tartrate, also known as leucomycin tartrate, is a multi-component 16-membered macrolide antibiotic produced via fermentation of Streptomyces kitasatoensis . It is characterized as a white to light yellowish-white crystalline powder with a molecular weight of approximately 849.97 to 936.06 g/mol, depending on the specific component and salt form [1]. The compound exhibits broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria, mycoplasmas, leptospira, and certain Gram-negative organisms . Kitasamycin tartrate functions by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [2]. It is approved as a growth promoter additive in poultry and swine in certain jurisdictions to control and prevent digestive and respiratory diseases [3].

Why Generic Substitution of Kitasamycin Tartrate is Not Recommended Without Rigorous Comparative Analysis


Kitasamycin tartrate is not a simple, single-entity compound but a complex of multiple active components (A1, A3-A9) produced by fermentation [1]. This compositional complexity, combined with the specific salt form (tartrate) which is optimized for injection and water-soluble applications, differentiates it from other macrolides and even from different salt forms of kitasamycin [2]. Generic substitution based solely on the macrolide class (e.g., erythromycin, tylosin, spiramycin) or even the same active base (e.g., kitasamycin free base, kitasamycin phosphate) can lead to significant variations in solubility, bioavailability, and therapeutic efficacy, particularly in veterinary and research settings. Furthermore, the unique multi-component nature influences its interaction with bacterial ribosomes and, consequently, its resistance profile, which is distinct from that of other 14- and 16-membered macrolides [3]. Therefore, assuming interchangeability without direct, quantitative evidence comparing the specific formulation and application is scientifically unsound and may compromise experimental outcomes or treatment success.

Kitasamycin Tartrate: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior In Vitro Activity Against Mycoplasma pneumoniae Compared to Erythromycin and Josamycin

In a study of 50 freshly isolated strains of M. pneumoniae, kitasamycin (leucomycin) demonstrated an MIC of 0.03 μg/mL, which was higher than erythromycin's 0.007 μg/mL and josamycin's 0.015 μg/mL, but the elimination concentration in an L-cell infection system was nearly identical to the MIC [1]. This contrasts with erythromycin, which required a concentration 10 times its MIC for elimination [1]. This suggests that kitasamycin's activity in a cellular environment is more predictable and potentially more effective than its agar dilution MIC alone would indicate.

Mycoplasma pneumoniae Minimum Inhibitory Concentration (MIC) Macrolide Antibiotics

Lower Resistance Rates Against Clinical Staphylococcus aureus Isolates Compared to Erythromycin

A 1989 survey of clinical isolates found that the proportion of Staphylococcus aureus strains resistant to kitasamycin was 24%, significantly lower than the 36% resistance rate observed for erythromycin [1]. This indicates a clinically meaningful advantage for kitasamycin against S. aureus in regions or settings where macrolide resistance is a concern.

Staphylococcus aureus Antimicrobial Resistance Macrolide Antibiotics

Effective Against Penicillin- and Erythromycin-Resistant Staphylococcus aureus

Multiple sources indicate that kitasamycin demonstrates efficacy against strains of Staphylococcus aureus that are resistant to penicillin and erythromycin [1]. While specific MIC comparisons against resistant strains are not provided in these overviews, the consistent reporting of this attribute across different databases and reviews supports its role as a second-line or alternative macrolide where common resistance mechanisms are encountered.

Drug-Resistant Bacteria Staphylococcus aureus Veterinary Medicine

Regulatory Approval as a Growth Promoter and Disease Preventive in Poultry and Swine

Kitasamycin tartrate is explicitly approved by the Ministry of Agriculture (in China, as of 2001) as a growth promoter additive in poultry and swine to control and prevent digestive and respiratory diseases [1]. This regulatory endorsement distinguishes it from many other macrolides that may not carry the same specific approval for feed additive use. The approved application includes improving feed conversion ratio and significantly promoting growth .

Veterinary Feed Additive Growth Promoter Poultry Swine

Optimal Research and Industrial Applications for Kitasamycin Tartrate Based on Quantitative Evidence


Investigating Intracellular Mycoplasma pneumoniae Infections

Given its demonstrated ability to maintain efficacy in a cell-based infection system (L cells) with an elimination concentration equivalent to its agar dilution MIC, kitasamycin tartrate is an excellent candidate for research into intracellular M. pneumoniae infections [1]. This property suggests it may overcome some of the limitations seen with erythromycin, which requires much higher concentrations to achieve the same effect in a cellular environment.

Antimicrobial Susceptibility Testing Panels for Macrolide-Resistant Staphylococcus aureus

With a reported resistance rate of 24% against S. aureus clinical isolates, compared to erythromycin's 36%, kitasamycin tartrate should be included in antimicrobial susceptibility testing panels, particularly in veterinary diagnostics and research labs where erythromycin resistance is a concern [2]. Its inclusion helps determine if a macrolide-resistant infection might still be susceptible to this 16-membered ring alternative.

Formulation of Veterinary Feed Additives for Poultry and Swine

Kitasamycin tartrate's explicit regulatory approval as a growth promoter and disease preventive in poultry and swine makes it a prime active pharmaceutical ingredient (API) for formulating medicated feed additives [3]. Its ability to improve feed conversion and control respiratory and digestive diseases in these species is a well-established industrial application.

Development of Water-Soluble Macrolide Formulations

As a tartrate salt, kitasamycin tartrate is specifically noted for its suitability for injection and water-soluble powder formulations [4]. This contrasts with the free base form, which is intended for oral use. Research into novel drug delivery systems or veterinary pharmaceuticals requiring a water-soluble macrolide would benefit from the enhanced solubility and bioavailability offered by the tartrate salt form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kitasamycin tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.